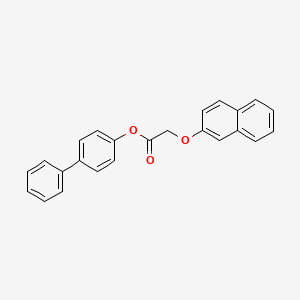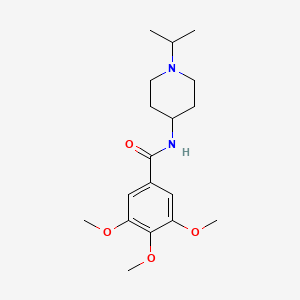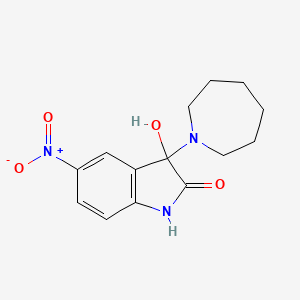![molecular formula C13H15ClN2O4 B4884719 N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4884719.png)
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide, also known as CPTH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. CPTH2 is a small molecule inhibitor that targets the histone acetyltransferase enzyme, which is involved in several cellular processes including gene expression and DNA repair.
Mecanismo De Acción
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide inhibits the histone acetyltransferase enzyme by binding to its active site and preventing the transfer of acetyl groups to histone proteins. This leads to changes in gene expression and chromatin structure, which ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has also been shown to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide is its specificity for the histone acetyltransferase enzyme. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has not yet been tested in clinical trials, so its potential as a cancer treatment is still being explored.
Direcciones Futuras
There are several future directions for the study of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide. One area of interest is the development of more potent and selective inhibitors of the histone acetyltransferase enzyme. Additionally, the potential of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide as a combination therapy with other cancer treatments is being explored. Finally, the role of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide in other cellular processes beyond cancer cell growth and survival is an area of active research.
Métodos De Síntesis
The synthesis of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide involves the reaction of 2-chlorophenol with acetic anhydride to form 2-(2-chlorophenoxy)acetic acid. This is then reacted with tetrahydrofuran-2-carbohydrazide in the presence of triethylamine to form N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide. The purity of the compound is confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide works by inhibiting the histone acetyltransferase enzyme, which is overexpressed in many cancer cells and is involved in promoting cancer cell growth and survival.
Propiedades
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c14-9-4-1-2-5-10(9)20-8-12(17)15-16-13(18)11-6-3-7-19-11/h1-2,4-5,11H,3,6-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBJXYXKOLBZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine](/img/structure/B4884636.png)

![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884669.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4884678.png)

![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4884701.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)

![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
